molecular formula C15H16N2O3S2 B2355819 1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid CAS No. 784195-75-1

1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B2355819
CAS No.: 784195-75-1
M. Wt: 336.42
InChI Key: HTOHCEYICWDAED-UHFFFAOYSA-N
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Description

1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C15H16N2O3S2. This compound is notable for its unique structure, which includes a benzothiazole moiety linked to a piperidine ring via a sulfanylacetyl bridge. The presence of these functional groups makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method involves the condensation of 2-aminobenzenethiol with an appropriate acyl chloride to form the benzothiazole ring. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to form the final product.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of ionic liquids as catalysts has been reported to enhance the efficiency of the condensation reactions involved in the synthesis of benzothiazole derivatives .

Chemical Reactions Analysis

1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols can replace the sulfanyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, benzothiazole derivatives are known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division . The compound may also interact with other proteins and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-13(17-7-5-10(6-8-17)14(19)20)9-21-15-16-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOHCEYICWDAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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